7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a fused pyrazole and quinoline ring system, contributing to its diverse chemical properties. The compound is primarily studied for its applications in drug development, particularly in the context of anti-inflammatory and anticancer activities .
The compound can be synthesized through various chemical methods involving the condensation of specific starting materials. It is available from several chemical suppliers for research purposes, highlighting its significance in scientific studies.
The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the following methods:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, pressure, and the choice of solvents can significantly influence the outcome of the synthesis. Advanced techniques like high-pressure reactors and continuous flow systems are often employed in industrial settings to enhance scalability and efficiency.
The molecular structure of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one features a fused ring system that combines a pyrazole and quinoline moiety. Its structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activities.
Key structural data include:
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. For instance, studies indicate that it may inhibit inducible nitric oxide synthase and cyclooxygenase-2 proteins, leading to reduced nitric oxide production in inflammatory conditions .
Relevant data on these properties are crucial for understanding how this compound behaves in different environments and applications .
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has several significant applications:
The systematic IUPAC name 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one precisely defines this heterotricyclic compound’s core structure and substituent position. The name delineates three critical components:
The molecular formula C₁₃H₁₀N₄O (derived from core structural analogs [2] [8]) reveals key features:
Tautomerism is restricted due to the saturated 1,2-dihydro pyrazole, preventing enolization at C3. However, amino-imino tautomerism at C7 is theoretically possible but energetically disfavored in the solid state, as established for similar 7-aminoquinolines [10].
Table 1: Molecular Formula Breakdown
Element | Count | % Composition | Role in Structure |
---|---|---|---|
Carbon | 13 | 65.54% | Framework backbone |
Hydrogen | 10 | 4.23% | Saturation adjustment |
Nitrogen | 4 | 23.52% | H-bonding, basicity |
Oxygen | 1 | 6.71% | Carbonyl functionality |
X-ray Diffraction (XRD): Though direct XRD data for the title compound is absent in surveyed literature, crystallography of closely related pyrazoloquinolinones (e.g., 7-(2-chloropyridin-3-yl)-5-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]quinolin-4-one [1]) reveals:
Nuclear Magnetic Resonance (NMR) (predicted based on C₉H₁₀N₂O analog [7] [8]):
Infrared Spectroscopy: Key bands validated via analogous compounds [7] [8]:
Mass Spectrometry:
Table 2: Computational Physicochemical Properties
Property | Predicted Value | Method | Source |
---|---|---|---|
LogP (octanol/water) | 1.85 | Consensus (5 methods) | [7] |
Water solubility (25°C) | 0.258 mg/mL | SILICOS-IT fragment | [8] |
Melting point | 213–214°C | Experimental analog | [8] |
pKa (amino group) | 4.7 ± 0.3 | QSPR modeling | [8] |
Structural Differentiation from Patent Derivatives: The WO2013045400A1 patent [1] discloses >50 pyrazolo[4,3-c]quinolin-4-ones with C5/C7 substitutions but lacks the 7-amino-3-one combination:
Electronic Impact of 7-Amino Group:
Bioisosteric Relationships:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0